

A Comparative Spectroscopic Guide to Confirming the Purity of Ethyl 3-nitropropanoate

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Compound of Interest

Compound Name: Ethyl 3-nitropropanoate

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In the synthesis of specialty chemicals and active pharmaceutical ingredients, confirming the purity of intermediates is a critical step to ensure the safety and efficacy of the final product. **Ethyl 3-nitropropanoate**, a versatile building block in organic synthesis, requires rigorous purity assessment to avoid the introduction of unwanted side products in subsequent reactions. This guide provides a comparative analysis of spectroscopic techniques to identify and quantify potential impurities in **Ethyl 3-nitropropanoate**, with a focus on unreacted starting materials: 3-nitropropanoic acid and ethanol.

Spectroscopic Purity Profile of Ethyl 3-nitropropanoate

The primary methods for assessing the purity of **Ethyl 3-nitropropanoate** are Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique fingerprint of the molecule and can reveal the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation and purity determination of organic compounds. The ^1H and ^{13}C NMR spectra of pure **Ethyl 3-nitropropanoate** exhibit characteristic signals that can be easily distinguished from those of its potential impurities.

Table 1: ¹H NMR Spectral Data Comparison

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|-------------------------|------------------------|-----------------|-------------|-------------------------------------|
| Ethyl 3-nitropropanoate | ~4.6 | Triplet | 2H | -CH ₂ -NO ₂ |
| | ~4.2 | Quartet | 2H | -O-CH ₂ -CH ₃ |
| | ~2.9 | Triplet | 2H | -CH ₂ -C(=O)- |
| | ~1.3 | Triplet | 3H | -O-CH ₂ -CH ₃ |
| 3-Nitropropanoic acid | ~11.5 | Singlet (broad) | 1H | -COOH |
| | ~4.6 | Triplet | 2H | -CH ₂ -NO ₂ |
| | ~3.0 | Triplet | 2H | -CH ₂ -COOH |
| Ethanol | ~4.0-5.0 | Singlet (broad) | 1H | -OH |
| | ~3.7 | Quartet | 2H | -CH ₂ -OH |
| | ~1.2 | Triplet | 3H | -CH ₃ |

 Table 2: ¹³C NMR Spectral Data Comparison

| Compound | Chemical Shift (δ) ppm | Assignment |
|-------------------------|-----------------------------------|-----------------------|
| Ethyl 3-nitropropanoate | ~169 | C=O (Ester) |
| ~70 | -CH ₂ -NO ₂ | |
| ~62 | -O-CH ₂ - | |
| ~35 | -CH ₂ -C(=O)- | |
| ~14 | -CH ₃ | |
| 3-Nitropropanoic acid | ~175 | C=O (Carboxylic Acid) |
| ~70 | -CH ₂ -NO ₂ | |
| ~35 | -CH ₂ -COOH | |
| Ethanol | ~58 | -CH ₂ -OH |
| ~18 | -CH ₃ | |

The presence of a broad singlet around 11.5 ppm in the ¹H NMR spectrum is a clear indication of the presence of the carboxylic acid impurity, 3-nitropropanoic acid. Similarly, the characteristic signals for ethanol, a broad -OH peak and distinct quartet and triplet, can be easily identified.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of **Ethyl 3-nitropropanoate** is characterized by strong absorption bands corresponding to the nitro group and the ester carbonyl group.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Pure Ethyl 3-nitropropanoate | Impurity: 3-Nitropropanoic Acid | Impurity: Ethanol |
|-------------------------------|------------------------------|---------------------------------|-------------------|
| O-H stretch (Alcohol) | - | - | ~3300 (broad) |
| O-H stretch (Carboxylic Acid) | - | ~3000 (very broad) | - |
| C=O stretch (Ester) | ~1730[1] | - | - |
| C=O stretch (Carboxylic Acid) | - | ~1710 | - |
| N-O stretch (Nitro) | ~1550 and ~1370[1] | ~1550 and ~1370 | - |
| C-O stretch | ~1180 | ~1200 | ~1050 |

The most telling sign of 3-nitropropanoic acid impurity is the presence of a very broad O-H stretch centered around 3000 cm^{-1} , which will overlap with C-H stretching bands. For ethanol impurity, a broad O-H band around 3300 cm^{-1} is the key indicator.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **Ethyl 3-nitropropanoate**, the molecular ion peak and characteristic fragment ions can confirm its identity and purity.

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M] ⁺ | Key Fragment Ions |
|-------------------------|--------------------------------|--|
| Ethyl 3-nitropropanoate | 147.05[1][4] | 102 ([M-NO ₂] ⁺), 74, 45 |
| 3-Nitropropanoic acid | 119.02 | 73 ([M-NO ₂] ⁺), 45 |
| Ethanol | 46.04[5] | 45, 31 (base peak), 29 |

The presence of ions at m/z 119 or 46 in the mass spectrum of **Ethyl 3-nitropropanoate** would suggest the presence of unreacted 3-nitropropanoic acid or ethanol, respectively.

Alternative Analytical Techniques

Besides the primary spectroscopic methods, other analytical techniques can be employed for purity assessment:

- Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent technique for separating and quantifying volatile impurities like ethanol.
- High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities such as 3-nitropropanoic acid. A UV detector can be used for quantification, as the nitro group provides a chromophore.
- Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of crystalline solids by analyzing the melting point depression.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **Ethyl 3-nitropropanoate** sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single pulse.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16.
 - Relaxation delay: 2 s.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

- Spectral width: -10 to 220 ppm.
- Number of scans: 1024 or more, depending on sample concentration.
- Relaxation delay: 2 s.
- Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative molar ratios of the main compound and any impurities.

IR Spectroscopy

- Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film. For solid impurities, a KBr pellet or a Nujol mull can be prepared.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16.
- Data Analysis: Identify the characteristic absorption bands and compare them with the reference spectra of pure **Ethyl 3-nitropropanoate** and potential impurities.

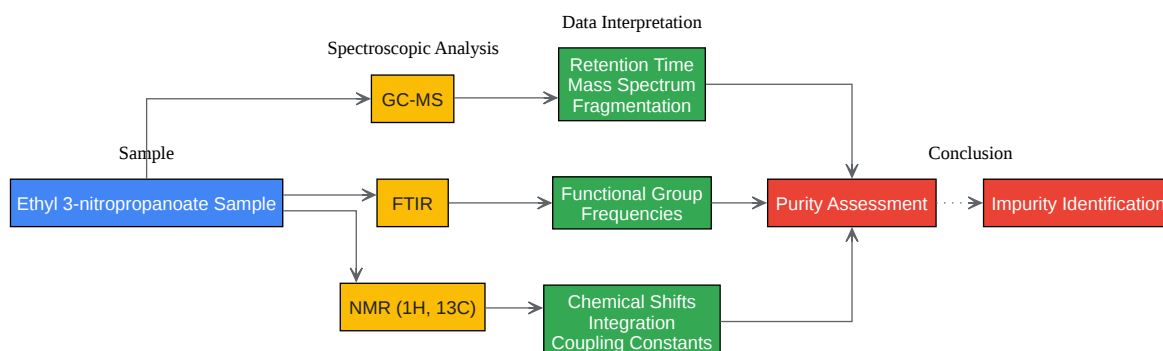
Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the **Ethyl 3-nitropropanoate** sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
- GC Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector temperature: 250 °C.
- Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 30-300.
 - Scan speed: 2 scans/s.
- Data Analysis: Analyze the chromatogram to separate the components. Identify each component by its mass spectrum and retention time. Compare the obtained mass spectra with library data or reference spectra.

Visualizing the Workflow

The logical flow of the spectroscopic analysis for purity confirmation can be visualized as follows:



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Caption: Workflow for spectroscopic purity analysis of **Ethyl 3-nitropropanoate**.

By employing a combination of these spectroscopic techniques and following the detailed protocols, researchers can confidently ascertain the purity of their **Ethyl 3-nitropropanoate** samples, ensuring the integrity of their subsequent research and development activities.

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